![molecular formula C15H10F2O B2785373 (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1449399-98-7](/img/structure/B2785373.png)
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
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Description
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as EFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPP is a yellow powder that is soluble in organic solvents and has a molecular weight of 252.23 g/mol. In
Scientific Research Applications
Molecular Structure Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound closely related to the one , has been studied for its molecular structure. This involved synthesis, IR and X-ray diffraction studies, FT-IR spectrum analysis, and calculations using HF and DFT methods. The focus was on vibrational wavenumbers, geometrical parameters, and stability of the molecule. This study revealed significant findings about the hyper-conjugative interaction and charge delocalization, which are crucial for understanding molecular stability and reactivity (Najiya et al., 2014).
Quantum Chemical Analysis
Another similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and analyzed using NMR, UV-Vis spectroscopy, and X-ray diffraction. Quantum chemical investigations were employed to study structural and spectral properties, including molecular geometry, HOMO-LUMO energy gap, and electronic properties (Zaini et al., 2018).
Nonlinear Optical (NLO) Properties
Studies on compounds like (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have focused on their NLO properties. These properties are significant for applications in optical devices and materials science. The crystal structure, hyperpolarizability, and other electronic characteristics of these compounds are of particular interest (Meenatchi et al., 2015).
Optical Limiting Applications
Another area of application is in optical limiting, where compounds like (E)-1-(3-substituted phenyl)-3-(4-fluorophenyl) prop-2-en-1-one have been studied for their third-order nonlinear optical properties. These studies are crucial for developing new materials for optical limiting devices (Ekbote et al., 2017).
Dye-Sensitized Solar Cell (DSSC) Applications
Compounds like (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one have been designed and synthesized for application in dye-sensitized solar cells. These studies focus on enhancing intramolecular charge transfer, improving planarity, and ultimately the efficiency of DSSCs (Anizaim et al., 2020).
Refractive Index Studies
The refractive indices of similar compounds in different solvent mixtures have been measured, providing insights into their optical properties. This is relevant for applications in optical materials and devices (Chavan et al., 2016).
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGPZYAKOBUEO-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
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